2-Aminobenzanilide

Catalog No.
S662436
CAS No.
4424-17-3
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzanilide

CAS Number

4424-17-3

Product Name

2-Aminobenzanilide

IUPAC Name

2-amino-N-phenylbenzamide

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)

InChI Key

FDPVTENMNDHFNK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

The exact mass of the compound 2-Aminobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminobenzanilide (CAS 4424-17-3), also known as 2-amino-N-phenylbenzamide, is an aromatic amide distinguished by its ortho-substituted amino group. This specific structural feature makes it a critical precursor in various chemical syntheses, particularly for building heterocyclic scaffolds and specialized polymers. Its primary value lies in the unique reactivity conferred by the adjacent amino and amide functionalities, which enables specific intramolecular cyclization reactions not possible with its isomers. It serves as a foundational building block in the production of pharmaceuticals, dyes, and advanced materials where precise molecular architecture is essential for performance.

Procurement of 3-aminobenzanilide or 4-aminobenzanilide as a substitute for 2-aminobenzanilide is ill-advised for applications requiring intramolecular cyclization. The ortho position of the amino group in 2-aminobenzanilide is a non-negotiable structural requirement for the synthesis of critical heterocyclic systems like quinazolinones. This reaction proceeds via condensation and cyclization involving the adjacent amide nitrogen. In the meta (3-) and para (4-) isomers, the amino and amide groups are too distant to participate in this type of ring-forming reaction under typical conditions. Therefore, substituting with isomers will lead to complete failure in synthetic routes where 2-aminobenzanilide is specified as a cyclization precursor.

Essential Precursor for Quinazolinone Synthesis via Intramolecular Cyclization

The primary procurement driver for 2-aminobenzanilide is its unique suitability as a precursor for quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry. Numerous synthetic protocols demonstrate that the reaction between the ortho-amino group and a C1 source (e.g., aldehydes, alcohols, or formamide) efficiently yields the fused heterocyclic ring system. This intramolecular cyclization is structurally impossible for its isomers, 3-aminobenzanilide and 4-aminobenzanilide, which lack the required proximity between the reacting functional groups. For example, syntheses report condensing 2-aminobenzamide with various aldehydes to produce a library of 2-substituted quinazolin-4(3H)-ones for biological screening.

Evidence DimensionFeasibility of Intramolecular Cyclization
Target Compound DataEnables direct synthesis of quinazolinone ring systems.
Comparator Or Baseline3-Aminobenzanilide & 4-Aminobenzanilide: Cannot undergo intramolecular cyclization to form quinazolinones due to the distance between the amino and amide groups.
Quantified DifferenceQualitative (Feasible vs. Infeasible)
ConditionsVarious condensation reactions with aldehydes, alcohols, or other C1 sources.

For any synthetic route targeting quinazolinones, 2-aminobenzanilide is the required regioisomeric precursor, making substitution by other isomers a critical process failure.

Defined Thermal Properties for Process Control

2-Aminobenzanilide exhibits a distinct melting point of 133-134°C. This specific thermal property is critical for process design, particularly in melt-polycondensation reactions or high-temperature syntheses where phase behavior and thermal stability are key parameters. While comprehensive, directly comparative thermal analysis (TGA/DSC) data against its isomers is sparse in readily available literature, the distinct melting point serves as a key specification for process validation and quality control, ensuring consistent reaction kinetics and material handling properties compared to isomers or impure materials which would exhibit different melting behaviors.

Evidence DimensionMelting Point (°C)
Target Compound Data133-134
Comparator Or BaselineGeneric or unspecified aminobenzanilide isomers, which would have different melting points.
Quantified DifferenceN/A (Specification-based)
ConditionsStandard atmospheric pressure.

A well-defined melting point ensures predictable behavior in thermal processes, crucial for reproducibility and scalability in both laboratory and industrial settings.

Precursor to Aromatic Polyamides with Improved Solubility Characteristics

The non-linear, kinked structure imparted by the ortho-amino linkage in 2-aminobenzanilide is used to disrupt chain packing in aromatic polyamides, enhancing their solubility. In contrast, polyamides derived from linear, symmetric monomers like 4-aminobenzoic acid derivatives often exhibit strong inter-chain hydrogen bonding, leading to high crystallinity and poor solubility, which complicates processing. For example, introducing bulky, non-coplanar structures is a key strategy to create soluble, high-performance aromatic polymers. The use of 2-aminobenzanilide as a comonomer or precursor aligns with this design principle, offering a route to processable aramids without sacrificing thermal stability.

Evidence DimensionPolymer Solubility
Target Compound DataContributes to a non-linear polymer backbone, which generally disrupts packing and improves solubility.
Comparator Or BaselinePolymers from linear, symmetric para-substituted monomers (e.g., from 4-aminobenzamide derivatives): Tend to have lower solubility due to efficient chain packing and high crystallinity.
Quantified DifferenceQualitative (Improved vs. Lower Solubility)
ConditionsSynthesis of aromatic polyamides via polycondensation.

For applications requiring high-performance polymers that can be solution-cast into films or fibers, using 2-aminobenzanilide as a precursor can provide enhanced processability over more rigid, less soluble alternatives derived from para-isomers.

Core Building Block for Bioactive Quinazolinone-Based Pharmaceuticals

This compound is the correct choice for the synthesis of quinazolinone derivatives intended for drug discovery and development. Its unique ortho-amino-amide structure is essential for the cyclization reactions that form the core of this heterocycle, which is prevalent in compounds with anticancer, anti-inflammatory, and antimicrobial activities.

Monomer for Processable, High-Performance Aromatic Polyamides

As a monomer or precursor, 2-aminobenzanilide is specified for creating soluble aromatic polyamides. The ortho-linkage introduces a kink in the polymer backbone, disrupting the chain packing that typically renders aramids insoluble. This makes it suitable for applications requiring solution-casting of films or spinning of fibers where processability is a key requirement.

Intermediate for Specialized Azo Dyes and Pigments

The ortho-amino group serves as a reactive site for diazotization and coupling reactions to produce specific azo dyes. The position of this group relative to the rest of the molecule directly influences the final chromophore's electronic properties, and thus its color and light-fastness, making the choice of the 2-amino isomer critical for achieving the target shade and performance.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.094963011 Da

Monoisotopic Mass

212.094963011 Da

Heavy Atom Count

16

UNII

TTX2EL8AUW

Sequence

X

Other CAS

4424-17-3

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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